2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5-(2-methylphenyl)-1,2,4-oxadiazole-3-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)acetamide: A simpler analog that lacks the oxadiazole ring.
5-(2-methylphenyl)-1,2,4-oxadiazole-3-amine: Another related compound that serves as a precursor in the synthesis of the target compound.
2-(2-hydroxy-5-methylphenyl)benzotriazole: A compound with similar structural features but different functional groups.
Uniqueness
2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both the oxadiazole ring and the phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-5-9-14(12)17-20-18(21-24-17)19-16(22)11-23-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
FPQHHCWPISGWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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